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molecular formula C8H5BrN4O2 B8507840 1-(5-Bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(5-Bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8507840
M. Wt: 269.05 g/mol
InChI Key: XVQOWJIWAWEQMV-UHFFFAOYSA-N
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Patent
US09416127B2

Procedure details

To a solution of methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate (240 mg, 0.85 mmol) in a mixture of tetrahydrofuran (2.4 ml), methanol (2.4 ml) and water (2.4 ml) lithium hydroxide hydrate (107 mg, 2.54 mmol) was added. The solution was heated to 70° C. for 3 h. Most of the organic solvent was removed under reduced pressure. Water was added and the solution was extracted once with ether. Then 4 N hydrochloric acid was added to reach acidic pH. The product precipitated and the mixture was extracted three times with ethyl acetate. The organic layers were combined, dried (MgSO4) and evaporated to yield a light brown solid (223 mg, 98%). MS (ISP): 269.4 ({79Br} [M+H]+), 271.4 ({81Br} [M+H]+).
Name
methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[N:10]=[N:9]2)=[N:6][CH:7]=1.CO.O>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[N:10]=[N:9]2)=[N:6][CH:7]=1

Inputs

Step One
Name
methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Quantity
240 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1N=NC(=C1)C(=O)OC
Name
Quantity
2.4 mL
Type
reactant
Smiles
CO
Name
Quantity
2.4 mL
Type
reactant
Smiles
O
Name
Quantity
2.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Most of the organic solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted once with ether
ADDITION
Type
ADDITION
Details
Then 4 N hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
The product precipitated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1N=NC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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